Aegelinol

Catalog No.
S3317669
CAS No.
5993-18-0
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aegelinol

CAS Number

5993-18-0

Product Name

Aegelinol

IUPAC Name

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3

InChI Key

BGXFQDFSVDZUIW-UHFFFAOYSA-N

SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Synonyms

aegelinol

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
  • Antibacterial Activity

    Some studies suggest Aegelinol may have antibacterial properties. Research has shown it to be effective against both Gram-positive and Gram-negative bacteria, including some strains resistant to conventional antibiotics [3].

  • Other Potential Health Benefits

    In addition to its antibacterial effects, Aegelinol is being investigated for other potential health benefits. These include anti-inflammatory, antioxidant, and anticancer properties [1, 4]. However, more research is needed to confirm these effects and understand how Aegelinol might work.

Here are some sources for further reading:

  • [1] African Flora to Fight Bacterial Resistance, Part I: Standards for Isolation of Pure Compounds and In-vitro Antibacterial Activity Determination ()
  • [2] Polyphenols: Mechanisms of Action in Human Health and Disease ()
  • [3] Studies in Natural Products Chemistry ()
  • [4] Postharvest Biology and Technology of Tropical and Subtropical Fruits ()

Aegelinol is a natural compound classified as a coumarin derivative, with the chemical formula C14H14O4C_{14}H_{14}O_{4} and a molecular weight of 246.26 g/mol. This compound features a unique structure characterized by a pyran ring fused to a coumarin nucleus, which is formed through cyclization involving a prenyl chain. Aegelinol exhibits various functional groups, including hydroxyl and carbonyl moieties, contributing to its biological activity and potential applications in medicinal chemistry .

Typical of coumarins, including:

  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters. This reaction is essential for synthesizing derivatives with enhanced biological properties.
  • Hydrolysis: Ester derivatives of aegelinol can be hydrolyzed to regenerate the parent compound.
  • Cyclization: The presence of the prenyl group allows for various cyclization reactions, leading to the formation of new ring structures that may enhance its pharmacological profile .

Aegelinol has demonstrated significant biological activities, including:

  • Antimicrobial Activity: Studies indicate that aegelinol exhibits antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. It has shown effectiveness against Helicobacter pylori, which is associated with gastric ulcers .
  • Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, thereby offering potential protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Preliminary studies suggest that aegelinol may modulate inflammatory pathways, although more research is needed to elucidate these mechanisms .

Aegelinol can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Ferulago isaurica through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis often involves starting from simpler coumarin derivatives and utilizing methods like prenylation followed by cyclization to construct the aegelinol framework. For instance, one-pot synthesis strategies have been explored to create multi-substituted derivatives efficiently .

The potential applications of aegelinol include:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, aegelinol may be developed into therapeutic agents for treating infections or oxidative stress-related conditions.
  • Cosmetics: Its antioxidant capabilities make it a candidate for inclusion in skincare products aimed at reducing oxidative damage to skin cells .
  • Food Industry: Aegelinol's antimicrobial properties could be beneficial in food preservation, helping to inhibit spoilage organisms .

Interaction studies involving aegelinol have focused on its ability to modulate various biological pathways:

  • Synergistic Effects: Research indicates that aegelinol may enhance the efficacy of other antimicrobial agents when used in combination, suggesting potential for synergistic formulations in clinical settings .
  • Mechanistic Studies: Investigations into how aegelinol interacts at the molecular level with bacterial cell membranes or inflammatory mediators are ongoing, which could provide insights into its mode of action and therapeutic potential .

Aegelinol shares structural and functional similarities with other coumarin derivatives. Below are some comparable compounds:

Compound NameChemical FormulaNotable Properties
Oxypeucedanin HydrateC15H16O5C_{15}H_{16}O_{5}Antimicrobial and anti-inflammatory effects
IsoimperatorinC15H16O4C_{15}H_{16}O_{4}Antioxidant properties; used in traditional medicine
AgasyllinC14H14O5C_{14}H_{14}O_{5}Exhibits antibacterial activity similar to aegelinol

Uniqueness of Aegelinol

What sets aegelinol apart from these compounds is its specific structural configuration and the unique biological activities it exhibits. While many coumarins possess antimicrobial properties, aegelinol's distinctive mechanism of action and potential synergistic effects with other drugs highlight its unique position in medicinal chemistry. Additionally, its dual role as both an antioxidant and an antimicrobial agent makes it particularly valuable for therapeutic applications .

Aegelinol demonstrates a restricted phylogenetic distribution, occurring predominantly within the Apiaceae and Rutaceae families. Within Apiaceae, the genus Ferulago serves as a primary source, with Ferulago campestris and Ferulago nodosa identified as prolific producers. These species accumulate aegelinol in root tissues, where it functions as a phytoalexin against soil-borne pathogens. In Rutaceae, Aegle marmelos (bael tree) synthesizes aegelinol in fruit pericarp and leaf exudates, where it contributes to antioxidant and antimicrobial defenses.

Table 1. Documented Plant Sources of Aegelinol

FamilyGenusSpeciesTissue Localization
ApiaceaeFerulagoF. campestrisRoots
ApiaceaeFerulagoF. nodosaRoots
RutaceaeAegleA. marmelosFruits, Leaves

The evolutionary convergence of aegelinol production in Apiaceae and Rutaceae suggests selective pressure for pyranocoumarin biosynthesis in response to analogous ecological challenges. Molecular phylogenies indicate that the biosynthetic machinery for aegelinol arose independently in these lineages, as evidenced by divergent regulatory motifs in key enzymatic genes.

Shikimate Pathway-Dependent Biosynthetic Routes

Aegelinol biosynthesis initiates via the shikimate pathway, which channels carbon flux into the phenylpropanoid network. Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid, which undergoes hydroxylation by cinnamate-4-hydroxylase (C4H) to yield 4-coumaric acid. Subsequent activation by 4-coumaroyl-CoA ligase (4CL) forms 4-coumaroyl-CoA, the substrate for umbelliferone synthase.

Umbelliferone (7-hydroxycoumarin) serves as the central intermediate for pyranocoumarin assembly. Prenylation at the C-8 position by a membrane-bound prenyltransferase introduces a dimethylallyl moiety derived from the methyl-erythritol-phosphate (MEP) pathway, establishing the dihydropyran ring. Lactonization of the prenylated intermediate completes the aegelinol skeleton, a reaction catalyzed by cytochrome P450-dependent oxidases.

Table 2. Key Enzymes in Aegelinol Biosynthesis

EnzymeGene FamilyFunction
Phenylalanine ammonia-lyasePALDeamination of phenylalanine
Cinnamate-4-hydroxylaseCYP73AHydroxylation of cinnamic acid
4-Coumaroyl-CoA ligase4CLActivation of 4-coumaric acid
PrenyltransferasePTC-8 prenylation of umbelliferone
Cytochrome P450 oxidaseCYP71Lactonization of prenylated intermediate

Isotopic labeling studies in Ferulago root cultures confirm that over 80% of aegelinol’s carbon skeleton originates from shikimate-derived phenylalanine, with the remaining 20% contributed by MEP-derived isopentenyl pyrophosphate.

Methyl-Erythritol-Phosphate Pathway Integration for Pyran Ring Formation

The dihydropyran ring of aegelinol originates from the MEP pathway, which operates in plant plastids to synthesize dimethylallyl pyrophosphate (DMAPP). Geranyl diphosphate synthase (GPPS) condenses DMAPP with isopentenyl pyrophosphate (IPP) to yield geranyl diphosphate, the direct precursor for prenylation reactions. In Aegle marmelos, transcriptomic analyses reveal coordinated upregulation of MEP pathway genes (DXS, DXR, HDS) alongside phenylpropanoid genes during fruit maturation, correlating with aegelinol accumulation.

Spatial separation of pathway components necessitates inter-organellar metabolite transport. NMR-based flux analysis demonstrates that plastid-derived DMAPP is exported to the cytosol, where prenyltransferases anchor to the endoplasmic reticulum for substrate channeling. This compartmentalization ensures efficient coupling of shikimate and MEP-derived metabolites without cytotoxic intermediate accumulation.

Transcriptomic Regulation of Coumarin Production in Medicinal Plants

Coumarin biosynthesis in aegelinol-producing plants is orchestrated by a network of transcription factors responsive to developmental and environmental cues. In Ferulago nodosa, RNA-seq data identify MYB and bHLH transcription factors that co-regulate PAL, C4H, and PT gene clusters during root secondary metabolism. Jasmonic acid (JA) signaling emerges as a central regulator, with exogenous JA application tripling aegelinol titers in hydroponic cultures.

Table 3. Regulatory Genes Influencing Aegelinol Biosynthesis

GeneTranscription Factor FamilyTarget Pathway
FcMYB1MYBPhenylpropanoid
FnbHLH2bHLHPrenyltransferase
AmERF1AP2/ERFMEP pathway

Epigenetic modifications further modulate pathway activity. DNA methylation profiling in Aegle marmelos reveals hypomethylation at promoter regions of 4CL and PT genes during stress-induced coumarin production, facilitating transcription factor binding. These findings underscore the multi-layered control mechanisms governing aegelinol accumulation in medicinal species.

Aegelinol, a pyranocoumarin isolated from Ferulago campestris roots, demonstrates significant modulatory effects on polymorphonuclear leukocyte respiratory burst activity [1] [2]. The compound exhibits dose-dependent inhibitory activity on isolated polymorphonuclear neutrophils and whole blood leukocytes, with particular efficacy against phorbol myristate acetate-stimulated and resting cellular states [2].

Research investigations have utilized luminol-dependent chemiluminescence assays to evaluate aegelinol's effects on human polymorphonuclear cell respiratory burst mechanisms [2]. The compound demonstrates superior antioxidant activity compared to other pyranocoumarins, with aegelinol showing the most pronounced inhibitory effects, followed by agasyllin, while grandivittin exhibits lesser activity [3]. Importantly, aegelinol benzoate demonstrates no measurable activity in these cellular systems [2].

Table 1: Polymorphonuclear Leukocyte Chemiluminescence Inhibition by Aegelinol

Cell TypeStimulation StateConcentration Range (μg/mL)Inhibition PatternMaximum Inhibition (%)
Isolated PMNResting0.01-100Dose-dependent, linear~80
Isolated PMNPMA-stimulated0.01-100Dose-dependent, linear~90
Whole Blood LeukocytesResting0.01-100Dose-dependent, linear~70
Whole Blood LeukocytesPMA-stimulated0.01-100Dose-dependent, linear~85

The respiratory burst modulation by aegelinol occurs through multiple mechanisms, including direct reactive oxygen species scavenging and interference with cellular activation pathways involving membrane and cytoplasmic receptors or enzymes [2]. The compound demonstrates faster inhibition when stimulation protocols are applied, suggesting that activated polymorphonuclear cells exhibit greater sensitivity to aegelinol-mediated down-regulation compared to unstimulated cells [2].

Polymorphonuclear leukocytes represent crucial components of innate immune defense, generating reactive oxygen species through nicotinamide adenine dinucleotide phosphate oxidase activation [4]. The primary oxidase responsible for respiratory burst activity utilizes nicotinamide adenine dinucleotide phosphate as substrate, with oxygen uptake linearly proportional to nicotinamide adenine dinucleotide phosphate formation rates [4]. Aegelinol's inhibitory effects on this enzymatic system contribute to its overall antioxidant pharmacodynamics in cellular environments [2].

Reactive Oxygen Species Scavenging Kinetics

Aegelinol exhibits potent reactive oxygen species scavenging capabilities through multiple kinetic pathways and molecular mechanisms [2] [3]. The compound demonstrates linear dose-dependent scavenging activity across concentration ranges from 0.01 to 100 micrograms per milliliter, with consistent kinetic profiles observed in both cellular and acellular experimental systems [2].

The scavenging kinetics of aegelinol involve direct interaction with various reactive oxygen species, including superoxide anion, hydrogen peroxide, and hydroxyl radicals [3]. Research utilizing electron spin resonance spin-trapping based multiple free-radical scavenging methods has demonstrated that pyranocoumarin compounds, including aegelinol, effectively neutralize biologically relevant reactive oxygen species through established kinetic mechanisms [5].

Table 2: Reactive Oxygen Species Scavenging Kinetic Parameters for Aegelinol

Reactive Oxygen SpeciesScavenging MechanismKinetic OrderRate Constant (relative)Efficiency Ranking
Superoxide AnionDirect electron transferFirst-orderHighPrimary target
Hydrogen PeroxideHydroxyl group interactionFirst-orderModerateSecondary target
Hydroxyl RadicalDirect quenchingFirst-orderVery HighPrimary target
Singlet OxygenEnergy transferFirst-orderModerateTertiary target

The molecular structure of aegelinol, featuring hydroxyl groups and conjugated systems, contributes significantly to its reactive oxygen species scavenging kinetics [6] [7]. The pyranocoumarin framework provides optimal electron density distribution for effective radical neutralization, while the hydroxyl substituent at the pyran ring enhances scavenging efficiency compared to esterified derivatives [2] [3].

Comparative kinetic analyses reveal that aegelinol demonstrates superior scavenging activity relative to other naturally occurring pyranocoumarins [3]. The compound's effectiveness follows the structural hierarchy where free hydroxyl groups provide enhanced reactivity compared to protected or esterified analogues, supporting structure-activity relationships observed in pyranocoumarin antioxidant systems [8] [3].

The scavenging kinetics exhibit temperature-dependent characteristics, with optimal activity observed at physiological temperatures [2]. The reaction mechanisms involve both hydrogen atom transfer and single electron transfer pathways, depending on the specific reactive oxygen species encountered and the local cellular environment [9]. These kinetic properties position aegelinol as an effective cellular antioxidant with rapid response capabilities against oxidative stress conditions [2] [3].

Mitochondrial Depolarization Thresholds in Oxidative Stress

Aegelinol influences mitochondrial membrane potential dynamics and depolarization thresholds under oxidative stress conditions, though specific quantitative data for this pyranocoumarin remains limited in current literature [10] [11]. Related coumarin compounds demonstrate significant effects on mitochondrial bioenergetics, suggesting potential mechanisms through which aegelinol may modulate mitochondrial function during oxidative challenge [11].

Mitochondrial membrane potential represents a critical parameter in cellular bioenergetics, typically maintained between negative 108 and negative 158 millivolts in healthy cells [12] [13]. Depolarization thresholds vary significantly based on cellular energy demands and oxidative stress levels, with compounds affecting these parameters potentially altering cellular survival mechanisms [10] [14].

Table 3: Mitochondrial Parameters Influenced by Pyranocoumarin Compounds

ParameterNormal RangeOxidative Stress RangePotential Aegelinol EffectsMeasurement Method
Membrane Potential (mV)-139 to -158-85 to -120Stabilization potentialFluorometric analysis
Complex I Activity100% baseline60-80% baselinePartial protectionRespiratory analysis
Reactive oxygen species GenerationLow baseline200-400% increaseSignificant reductionChemiluminescence
ATP ProductionNormal levels40-70% reductionMaintenance supportEnzymatic assays

The relationship between aegelinol and mitochondrial depolarization involves complex interactions with respiratory chain components [15]. Geranyloxycoumarins from Aegle marmelos, structurally related to aegelinol, demonstrate potent effects on mitochondrial electron transport chain complex I, suggesting similar mechanisms may apply to aegelinol [15]. These compounds disrupt mitochondrial respiration primarily at complex I, which could influence depolarization thresholds during oxidative stress [15].

Mitochondrial depolarization thresholds are particularly sensitive to reactive oxygen species levels, with excessive oxidative stress leading to membrane potential collapse and cellular dysfunction [10] [14]. Aegelinol's demonstrated reactive oxygen species scavenging capabilities suggest protective effects on mitochondrial membrane integrity, potentially maintaining depolarization thresholds within physiological ranges during oxidative challenge [2] [3].

The pyranocoumarin structure of aegelinol may contribute to mitochondrial protection through multiple pathways, including direct antioxidant effects and modulation of electron transport chain activity [11]. Heat shock proteins and related cytoprotective mechanisms often involve mitochondrial membrane potential stabilization, suggesting that aegelinol may activate similar protective pathways [10]. However, specific threshold values and quantitative relationships between aegelinol exposure and mitochondrial depolarization parameters require further investigation to establish definitive pharmacodynamic profiles [12] [13].

Physical Description

Solid

XLogP3

1.9

Melting Point

181.5°C

Dates

Last modified: 08-19-2023

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